molecular formula C7H11NO B6237035 5-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 82259-09-4

5-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No. B6237035
CAS RN: 82259-09-4
M. Wt: 125.2
InChI Key:
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Description

“5-(prop-2-en-1-yl)pyrrolidin-2-one” is a compound that belongs to the class of pyrrolidin-2-ones . Pyrrolidin-2-ones are a type of γ-lactam, a class of compounds that have a five-membered lactam structure . They are known for their potential in pharmacology and medicinal chemistry .


Synthesis Analysis

The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes “5-(prop-2-en-1-yl)pyrrolidin-2-one”, can be achieved from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of “5-(prop-2-en-1-yl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one core with a prop-2-en-1-yl group attached to the 5-position . The pyrrolidin-2-one core is a five-membered lactam ring, which is the simplest γ-lactam .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with α 1a -adrenoreceptors and α 1b -adrenoreceptors . These receptors play a crucial role in the regulation of various physiological processes, including cardiovascular function and neurotransmission.

Mode of Action

It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and electrostatic interactions . These interactions can induce conformational changes in the target proteins, altering their function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(prop-2-en-1-yl)pyrrolidin-2-one involves the reaction of prop-2-en-1-amine with succinic anhydride in the presence of a catalyst to form the intermediate 5-(prop-2-en-1-yl)pyrrolidine-2,3-dicarboxylic acid. This intermediate is then decarboxylated to yield the final product.", "Starting Materials": [ "Prop-2-en-1-amine", "Succinic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Prop-2-en-1-amine is reacted with succinic anhydride in the presence of a catalyst, such as triethylamine or pyridine, to form the intermediate 5-(prop-2-en-1-yl)pyrrolidine-2,3-dicarboxylic acid.", "Step 2: The intermediate is then decarboxylated by heating it in the presence of a decarboxylation catalyst, such as copper or palladium, to yield the final product, 5-(prop-2-en-1-yl)pyrrolidin-2-one." ] }

CAS RN

82259-09-4

Product Name

5-(prop-2-en-1-yl)pyrrolidin-2-one

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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